2-(2,4-Dichloroanilino)benzamide
Description
Properties
CAS No. |
13625-36-0 |
|---|---|
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
2-(2,4-dichloroanilino)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-11-4-2-1-3-9(11)13(16)18/h1-7,17H,(H2,16,18) |
InChI Key |
OYNNYUMDSZULOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of 2,4-Dichloronitrobenzene to 2,4-Dichloroaniline
The synthesis of 2-(2,4-dichloroanilino)benzamide begins with the preparation of its primary precursor, 2,4-dichloroaniline. Patent CN101798269A details a hydrogenation method using 2,4-dichloronitrobenzene as the starting material. The reaction employs palladium-carbon (Pd/C) or Raney nickel catalysts under hydrogen pressure (3–30 MPa) and temperatures of 20–100°C. Solvents such as methanol or toluene are utilized, with reaction times ranging from 6–16 hours. This method achieves a product purity of ≥99% amino value, critical for subsequent amidation steps.
Reaction Conditions Summary
| Parameter | Range |
|---|---|
| Pressure | 3–30 MPa |
| Temperature | 20–100°C |
| Catalyst Loading | 0.5–5 wt% |
| Solvent | Methanol, Toluene |
| Yield | ≥99% |
The use of inhibitory amino dechlorination catalysts prevents undesired dehalogenation, preserving the dichloro substitution pattern essential for biological activity.
Amidation via Acyl Chloride Intermediates
Schotten-Baumann Reaction
A classical approach involves reacting 2,4-dichloroaniline with benzoyl chloride in the presence of a base. This method, referenced in the synthesis of analogous benzamides, proceeds via in-situ formation of the acyl chloride. For example, 2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in dry toluene to generate the reactive intermediate, which subsequently reacts with 2,4-dichloroaniline. Triethylamine is often added to scavenge HCl, driving the reaction to completion.
Typical Procedure
- Acyl Chloride Formation : Reflux 2-nitrobenzoic acid with SOCl₂ (1.2 equiv) in toluene at 80°C for 2 hours.
- Amidation : Add 2,4-dichloroaniline (1.1 equiv) and triethylamine (2.0 equiv) dropwise at 0–5°C. Stir for 4 hours at room temperature.
- Workup : Quench with ice water, extract with ethyl acetate, and purify by recrystallization (ethanol/water).
This method yields this compound derivatives with >90% purity, as confirmed by LC-MS and elemental analysis.
Coupling Agent-Mediated Synthesis
Carbodiimide-Based Coupling
Modern synthetic routes employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation. A protocol adapted from involves reacting 2,4-dichloroaniline with benzoic acid derivatives activated by EDC/HOBt in dimethylformamide (DMF).
Optimized Conditions
- Reagents : EDC (1.5 equiv), HOBt (1.5 equiv), DIPEA (2.0 equiv).
- Temperature : Room temperature under argon.
- Reaction Time : 12–24 hours.
- Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).
This method minimizes racemization and side reactions, making it suitable for sensitive substrates.
Continuous Flow Synthesis for Industrial Scalability
Microreactor Technology
While excluded sources mention continuous flow reactors, peer-reviewed studies on analogous compounds suggest that hydrogenation and amidation steps benefit from flow chemistry. For instance, Pd/C-catalyzed hydrogenation in a microreactor enhances mass transfer, reducing reaction times to 1–2 hours with >95% conversion. Subsequent amidation in a tubular reactor achieves throughputs of 10–20 kg/day, demonstrating industrial viability.
Advantages of Flow Systems
- Safety : Controlled exothermic reactions.
- Efficiency : Reduced solvent usage and waste.
- Consistency : Reproducible yields and purity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 99 | 99.5 | High | Moderate |
| Schotten-Baumann | 85 | 90 | Medium | Low |
| EDC/HOBt Coupling | 80 | 95 | Low | High |
| Continuous Flow | 95 | 99 | Very High | High |
Catalytic hydrogenation and continuous flow methods are preferred for large-scale production due to their efficiency and reproducibility. Conversely, coupling agents offer flexibility for research-scale diversification.
Challenges and Optimization Strategies
Byproduct Formation
Dehalogenation during hydrogenation remains a critical challenge. Patent CN101798269A addresses this using inhibitory catalysts (e.g., amino acid-modified Pd/C), reducing dechlorination to <1%.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates but complicate purification. Switching to toluene or dichloromethane improves isolability, albeit with slightly lower yields.
Temperature Control
Exothermic amidation reactions require precise cooling. Adiabatic reactors with jacketed cooling systems maintain temperatures at 0–5°C, preventing thermal degradation.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloroanilino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones
Reduction: Amine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
2-(2,4-Dichloroanilino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloroanilino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
The structural and functional attributes of 2-(2,4-dichloroanilino)benzamide are compared below with related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Variations
Key Observations :
- Chlorine Substitution Position : The 2,4-dichloro configuration in the target compound contrasts with Diclofenac’s 2,6-dichloro substitution. This positional difference affects steric interactions and electronic properties, with 2,4-dichloro favoring planar binding to enzymes like kinases , while 2,6-dichloro enhances anti-inflammatory activity via cyclooxygenase inhibition .
- Functional Group Diversity : The addition of a thiazole ring (in ) or difluoromethoxy group (in ) increases molecular complexity and target specificity compared to the simpler benzamide scaffold.
Physicochemical Properties
Key Observations :
- Lipophilicity: The dichloroanilino group in the target compound contributes to a higher LogP (~3.2) compared to non-halogenated analogs like Rip-B (LogP 2.8), enhancing membrane permeability .
- Solubility : The absence of ionizable groups (e.g., carboxylic acid in Diclofenac) results in lower aqueous solubility, necessitating formulation strategies for bioavailability .
Key Observations :
- Antiparasitic vs. Anti-inflammatory: Derivatives of this compound exhibit potent antitrypanosomal activity, whereas Diclofenac’s carboxylic acid group directs its role in inflammation .
- Target Selectivity : Substituents like thiazole rings (in ) or thiourea linkages (in ) modulate selectivity for enzymes or receptors, reducing off-target effects.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(2,4-dichloroanilino)benzamide derivatives, and how can purity be ensured?
- Methodology : A common approach involves refluxing substituted benzaldehydes with 2,4-dichloroaniline precursors in absolute ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification via silica gel chromatography or recrystallization . To ensure purity, monitor reactions using TLC and confirm structural integrity via NMR and ESI-MS. For derivatives requiring Boc deprotection (e.g., compounds 50–52), HCl in dioxane is effective .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound and its analogs?
- Methodology :
- NMR : Focus on distinguishing aromatic protons (6.5–8.5 ppm) and amide NH signals (~10 ppm). Chlorine substituents cause deshielding and splitting patterns.
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]) and isotopic clusters due to chlorine atoms (distinct / ratios).
- Challenges include overlapping signals in crowded aromatic regions; use NMR or HSQC for resolution .
Q. What are the standard protocols for crystallographic analysis of this compound derivatives?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. Key steps:
- Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
- Resolve hydrogen-bonding networks (e.g., N–H···O interactions) to confirm supramolecular packing .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodology :
- Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., fungal sterol 14α-demethylase in antifungal applications).
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity. For example, derivatives with imidazole or oxadiazole moieties show improved target engagement .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodology :
- Replicate experiments under standardized conditions (e.g., fixed concentrations, cell lines).
- Compare pharmacokinetic parameters (e.g., LogP, metabolic stability) to identify confounding factors.
- Example: Derivatives with furan or thiophene side chains (e.g., compounds 53–54) exhibit variable antiparasitic activity due to divergent membrane permeability .
Q. How can high-resolution crystallography address challenges in refining structures of halogen-rich benzamides?
- Methodology :
- Employ TWINABS for data scaling if twinning is observed.
- Refine anisotropic displacement parameters for chlorine atoms to mitigate electron density artifacts.
- Validate hydrogen positions using SHELXL’s HFIX command .
Q. What environmental detection methods are suitable for tracking this compound in water systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
